M-Polyethylene Glycol 4-Aminobutyl (m-PEG4-amine) is a bifunctional polyethylene glycol derivative featuring a primary amine group. This compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments, making it particularly useful in bioconjugation applications. The general formula for m-PEG4-amine is , with a molecular weight of approximately 193.24 g/mol. Its structure allows for versatile chemical modifications, facilitating the conjugation of biomolecules such as proteins and nucleic acids.
M-PEG4-amine exhibits several biological activities due to its ability to form stable conjugates with biomolecules. Its hydrophilic properties improve the solubility and stability of conjugated drugs, enhancing their bioavailability. Additionally, the compound's biocompatibility makes it suitable for applications in drug delivery systems and therapeutic formulations.
The synthesis of m-PEG4-amine typically involves the following steps:
M-PEG4-amine has a wide range of applications, including:
Interaction studies involving m-PEG4-amine focus on its reactivity with various biomolecules. These studies often assess how effectively m-PEG4-amine can form stable conjugates under physiological conditions, evaluating factors such as reaction kinetics and selectivity. For example, m-PEG4-amine has been shown to efficiently react with NHS esters at neutral pH, yielding stable amide bonds that are critical for forming bioconjugates .
Several compounds share structural similarities with m-PEG4-amine, each having unique properties and applications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Polyethylene Glycol 3-Aminobutyl | Bifunctional PEG | Shorter chain length; lower viscosity |
Azide-Polyethylene Glycol 4-Aminobutyl | Bifunctional PEG | Contains azide group for click chemistry applications |
Methoxy Polyethylene Glycol 4-Aminobutyl | Bifunctional PEG | Methoxy end group reduces reactivity; enhances stability |
M-PEG4-amine stands out due to its optimal balance between reactivity and solubility, making it particularly effective in bioconjugation applications compared to its counterparts.
The primary amine group present in m-polyethylene glycol-4-amine represents one of the most fundamentally important nucleophilic centers in bioconjugation chemistry [1] [2]. The nucleophilic character of this functional group arises from the lone pair of electrons on the nitrogen atom, which enables the amine to act as an electron donor in various chemical transformations. Understanding the intrinsic reactivity of this primary amine is crucial for predicting and controlling bioconjugation outcomes.
The nucleophilicity of primary amines is strongly dependent on their basicity, which is quantitatively described by their pKa values. For typical aliphatic primary amines, including the terminal amine of m-polyethylene glycol-4-amine, the pKa values range from 9.0 to 10.5 [3] [2]. This relatively high pKa indicates that under physiological conditions (pH 7.4), a significant fraction of the amine groups exist in their protonated, non-nucleophilic form. The pH dependence of amine nucleophilicity follows the Henderson-Hasselbalch equation, where the fraction of free amine increases dramatically as the pH approaches and exceeds the pKa value [1] [4].
Quantitative nucleophilicity scales, such as the Mayr nucleophilicity parameter, have been employed to systematically compare the reactivity of different amine-containing species. Enamine organocatalysts, which represent activated forms of amine nucleophiles, exhibit nucleophilicity values ranging from 11 to 17 on the Mayr scale [5] [6]. These measurements provide important benchmarks for understanding relative reactivities and predicting competitive reaction outcomes in complex bioconjugation systems.
The optimal pH range for amine-mediated bioconjugation reactions has been extensively studied and consistently identified as pH 8.3 to 8.5 [4] [7]. This pH range represents a carefully balanced compromise between maximizing the concentration of the free, nucleophilic amine while minimizing competing hydrolysis reactions of electrophilic coupling partners. At pH values below 8.0, the majority of primary amines become protonated and lose their nucleophilic character, resulting in dramatically reduced reaction rates [1] [4]. Conversely, at pH values above 9.0, while amine nucleophilicity is maximized, many bioconjugation reagents, particularly N-hydroxysuccinimide esters, undergo rapid hydrolysis that competes with the desired coupling reaction [8] [9].
Temperature effects on amine nucleophilicity and bioconjugation kinetics follow typical Arrhenius behavior, with reaction rates generally increasing by a factor of 2 to 3 for every 10°C increase in temperature (Q10 = 2-3) [10] [11]. However, elevated temperatures must be balanced against potential protein denaturation and increased side reaction rates, making room temperature to 25°C the preferred range for most bioconjugation applications.
Solvent effects play a crucial role in modulating amine nucleophilicity. Polar protic solvents, particularly water, tend to stabilize the amine through hydrogen bonding interactions, which can reduce its nucleophilic reactivity compared to polar aprotic solvents [12] [3]. However, the addition of small amounts (5-10%) of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide can enhance reaction rates by improving the solubility of hydrophobic coupling reagents while maintaining the aqueous environment necessary for protein stability [9] [7].
Structural factors surrounding the primary amine also significantly influence its reactivity. The presence of electron-withdrawing groups in proximity to the amine can reduce its nucleophilicity by decreasing the electron density on the nitrogen atom. Conversely, electron-donating groups can enhance nucleophilic character. In the case of m-polyethylene glycol-4-amine, the polyethylene glycol chain acts as a mild electron-donating group through inductive effects, slightly enhancing the nucleophilicity compared to simple aliphatic amines [13].
Comparative studies have revealed interesting trends in the reactivity of primary versus secondary amines in bioconjugation contexts. While secondary amines generally exhibit enhanced nucleophilicity due to increased electron density, primary amines often demonstrate superior reaction rates in bioconjugation applications due to reduced steric hindrance [10] [14]. This steric factor becomes particularly important when considering reactions with sterically demanding electrophiles or when the amine is attached to large molecular scaffolds such as proteins or polymers.
The kinetic behavior of primary amine bioconjugation reactions can be described by second-order kinetics, where the reaction rate depends on both the concentration of the nucleophilic amine and the electrophilic coupling partner [15] [16]. Under pseudo-first-order conditions, where one reactant is present in large excess, the kinetics simplify to first-order behavior with respect to the limiting reactant. This kinetic framework has been successfully applied to model complex bioconjugation systems, including protein modification reactions where multiple competing amine sites are present [16] [17].
Recent advances in understanding amine nucleophilicity have incorporated concepts from physical organic chemistry, including the application of linear free energy relationships to predict reactivity patterns [5] [18]. These approaches enable the rational design of bioconjugation strategies by correlating easily measured physical properties, such as pKa values and electronic parameters, with experimentally observed reaction rates and selectivities.
The covalent modification of primary amines through reaction with activated carboxylate derivatives, particularly N-hydroxysuccinimide esters, represents one of the most widely employed and thoroughly characterized bioconjugation strategies [8] [9]. This approach has gained prominence due to its exceptional reliability, predictable kinetics, and formation of highly stable amide bonds that resist hydrolysis under physiological conditions.
N-hydroxysuccinimide ester chemistry proceeds through a well-defined mechanism involving nucleophilic attack of the primary amine on the carbonyl carbon of the activated ester [19] [20]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of N-hydroxysuccinimide as a leaving group and formation of the final amide product [19] [21]. This mechanism is highly chemoselective for primary amines over other potential nucleophiles present in biological systems, including hydroxyl groups and weak nucleophiles such as water, although these latter species can participate in competing hydrolysis reactions [22] [23].
The kinetics of N-hydroxysuccinimide ester reactions with primary amines are characterized by second-order rate constants that vary significantly depending on the specific structure of both the amine and the ester component [24] [25]. For the gelation reaction of tetra-polyethylene glycol systems, which serves as a model for understanding polyethylene glycol-amine reactivity, second-order rate constants of approximately 70 cubic decimeters per mole per second have been measured [24]. These values are substantially lower than typical diffusion-controlled reaction rates (10^8 to 10^9 cubic decimeters per mole per second), indicating that the reaction is limited by the intrinsic chemical transformation rather than molecular diffusion [24].
The stability of N-hydroxysuccinimide esters in aqueous solution represents a critical parameter that directly impacts bioconjugation efficiency and reaction design [8] [9]. Under carefully controlled conditions at pH 7.0 and 0°C, these esters exhibit half-lives of 4 to 5 hours, providing a reasonable window for bioconjugation reactions [8] [9]. However, this stability decreases dramatically with increasing pH and temperature, with half-lives dropping to only 10 minutes at pH 8.6 and 4°C [8] [9]. This pH dependence creates a fundamental tension in reaction optimization, as higher pH values favor amine nucleophilicity but simultaneously accelerate ester hydrolysis.
Sulfo-N-hydroxysuccinimide esters represent an important variant of this chemistry that incorporates a sulfonate group on the succinimide ring [9] [23]. This modification significantly enhances water solubility without altering the fundamental reaction mechanism or kinetics. Additionally, the charged sulfonate group prevents the reagent from crossing cell membranes, enabling selective modification of cell surface proteins in living cell applications [9]. The hydrolysis kinetics of sulfo-N-hydroxysuccinimide esters are similar to their non-sulfonated counterparts, maintaining the same pH and temperature dependencies [9].
Buffer selection plays a crucial role in optimizing N-hydroxysuccinimide ester bioconjugation reactions [8] [9]. Compatible buffer systems include phosphate, carbonate-bicarbonate, HEPES, and borate buffers, all of which maintain appropriate pH ranges (7.2 to 8.5) without interfering with the coupling chemistry [8] [9]. Primary amine-containing buffers such as Tris and glycine are strictly incompatible because they compete directly with the intended amine target for reaction with the N-hydroxysuccinimide ester [8] [9]. Interestingly, these same incompatible buffers can be strategically employed to quench reactions by adding them at the end of the coupling period [8] [9].
The formation of amide bonds through N-hydroxysuccinimide ester chemistry results in exceptionally stable covalent linkages [19] [26]. Unlike many other bioconjugation strategies that may be susceptible to reversal under physiological conditions, amide bonds formed through this route are stable for days to years under normal biological conditions [19] [26]. This stability makes N-hydroxysuccinimide ester chemistry particularly attractive for applications requiring long-term stability, such as therapeutic protein conjugates and diagnostic reagents.
Carbodiimide-mediated coupling represents an alternative approach for activating carboxylate groups toward reaction with primary amines [27] [28]. In this strategy, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide activate carboxylic acids by forming reactive O-acylisourea intermediates [27] [28]. While this intermediate can react directly with amines, the addition of N-hydroxysuccinimide or its water-soluble analog sulfo-N-hydroxysuccinimide significantly improves reaction efficiency by forming more stable and longer-lived N-hydroxysuccinimide ester intermediates [27].
Advanced kinetic modeling approaches have been developed to predict and optimize N-hydroxysuccinimide ester bioconjugation reactions [17] [29]. These models incorporate protein tertiary structure information, local electrostatic environments, and steric accessibility to predict site-specific reactivity patterns [17]. Such structure-dependent reactivity models have demonstrated over 75% prediction accuracy for complex protein modification reactions and enable rational optimization of reaction conditions to achieve desired degrees of modification [17].
The concept of "PEG chain coverage" has emerged as an important parameter for understanding the effects of polyethylene glycol conjugation on subsequent bioconjugation reactions [17]. This metric quantifies the steric shielding effect of attached polyethylene glycol chains on nearby reactive sites, providing insights into the sequential nature of multi-site modification reactions [17]. Distance-dependent models incorporating this concept have successfully predicted the kinetics of complex PEGylation reactions across different protein scaffolds and polyethylene glycol molecular weights [17].
Recent investigations have revealed that N-hydroxysuccinimide esters may not be entirely innocent reagents, as they can undergo ring-opening reactions to form N-succinamide derivatives under certain conditions [26]. This side reaction can lead to the formation of unstable linkages and unintended modifications, suggesting the need for careful optimization of reaction conditions and product characterization [26]. However, under standard bioconjugation conditions with appropriate pH control and reaction monitoring, these side reactions can be minimized.
The thiol-Michael addition reaction has emerged as a powerful bioconjugation strategy that combines the selectivity of cysteine targeting with the efficiency of "click" chemistry characteristics. When applied to carbonylacrylic derivatives, this reaction system provides exceptional reaction rates, high chemoselectivity, and remarkable stability of the resulting thioether products, making it particularly attractive for protein modification applications involving cysteine residues.
Carbonylacrylic reagents represent a significant advancement in Michael acceptor design, incorporating electron-withdrawing carbonyl groups that dramatically enhance the electrophilicity of the alkene toward nucleophilic attack by thiol groups. The rational design of these compounds has been guided by quantum mechanical calculations that predict the effect of electron-withdrawing group substitution on reaction kinetics. Computational studies have demonstrated that the introduction of a ketone functionality adjacent to an acrylic acid derivative can increase reaction rates by more than 6 million-fold compared to simple acrylic compounds.
Experimental validation of these computational predictions has confirmed the exceptional reactivity of carbonylacrylic derivatives in thiol-Michael addition reactions. Using protected cysteine (N-Boc-Cys-OMe) as a model nucleophile, 3-benzoylacrylate derivatives achieve complete conversion (99% yield) using stoichiometric amounts of reagent in less than 2 minutes at room temperature. These reactions can be conducted in mixed aqueous-organic solvent systems (30% acetonitrile in sodium phosphate buffer, pH 8.0) under ambient atmospheric conditions, demonstrating remarkable practical utility.
Kinetic measurements for representative carbonylacrylic derivatives have revealed second-order rate constants that place these reagents among the most reactive Michael acceptors available for bioconjugation applications. The compound 3-benzoylacrylate exhibits a second-order rate constant of 40.2 M⁻¹s⁻¹, while related derivatives such as 3-(4-methylbenzoyl)acrylate demonstrate rate constants of 10.9 M⁻¹s⁻¹. These values represent significant improvements over conventional Michael acceptors and approach the reactivity levels typically associated with strain-activated electrophiles.
Comparative kinetic studies have demonstrated that carbonylacrylic derivatives exhibit reactivity profiles similar to conventional maleimide reagents, which have long been considered the gold standard for thiol-selective bioconjugation. Competition experiments monitored by proton nuclear magnetic resonance spectroscopy reveal comparable product distributions when cysteine derivatives are exposed to equimolar amounts of carbonylacrylic derivatives and N-methyl maleimide. This similarity in kinetic behavior suggests that carbonylacrylic derivatives can serve as direct replacements for maleimides in many bioconjugation applications.
The chemoselectivity of carbonylacrylic derivatives has been rigorously evaluated through competition experiments with other amino acid derivatives. When protected cysteine and lysine methyl esters are exposed to carbonylacrylic reagents under identical reaction conditions, only the cysteine adduct is formed, with lysine remaining completely unreactive. This selectivity pattern demonstrates that carbonylacrylic derivatives can achieve site-specific modification of cysteine residues even in the presence of competing nucleophilic amino acid side chains.
A critical advantage of carbonylacrylic derivatives over conventional maleimide reagents lies in the stability of the resulting bioconjugates. While maleimide-thiol adducts are known to undergo thiol exchange reactions under physiological conditions, leading to product instability and potential loss of conjugation, carbonylacrylic-thiol adducts demonstrate exceptional stability. Kinetic stability assays using chromogenic thiol reagents have confirmed that carbonylacrylic-derived products remain fully stable under conditions that cause significant degradation of maleimide-based conjugates.
The superior stability of carbonylacrylic-thiol adducts can be attributed to the electronic structure of the resulting products. The presence of the carbonyl electron-withdrawing group adjacent to the newly formed thioether linkage creates a conjugated system that stabilizes the carbon-sulfur bond against nucleophilic displacement. This electronic stabilization effect has been confirmed through density functional theory calculations that predict higher activation barriers for thiol exchange reactions with carbonylacrylic-derived products compared to maleimide analogs.
Strain-activated Michael acceptors represent another important class of reagents that achieve exceptional reaction rates through the incorporation of ring strain energy. Cyclopropenyl ketones, which combine the activating effect of a ketone group with the strain-release driving force of a cyclopropene ring, have demonstrated second-order rate constants up to 595 M⁻¹s⁻¹ when reacted with reduced glutathione. This represents approximately a 60-fold enhancement in reactivity compared to carbonylacrylic derivatives without strain activation.
The mechanism of thiol-Michael addition with carbonylacrylic derivatives proceeds through the classical Michael addition pathway, involving nucleophilic attack of the thiolate anion on the β-carbon of the electron-deficient alkene. The reaction is initiated by deprotonation of the thiol to generate the nucleophilic thiolate species, which then adds to the Michael acceptor to form a carbanion intermediate. Subsequent protonation of this intermediate by another thiol molecule completes the catalytic cycle and regenerates the thiolate nucleophile.
Environmental factors significantly influence the kinetics of thiol-Michael addition reactions with carbonylacrylic derivatives [14] [12]. The pKa of the thiol nucleophile plays a crucial role in determining reaction rates, as the concentration of the reactive thiolate anion depends on the pH and the intrinsic acidity of the thiol group [14]. The introduction of charged amino acids in proximity to cysteine residues can systematically modulate thiol pKa values through electrostatic interactions, providing a mechanism for tuning reaction selectivity [14].
Base catalysis represents an important mechanistic pathway for enhancing thiol-Michael addition kinetics [12]. Tertiary amines can accelerate these reactions through direct deprotonation of thiol groups, while phosphine catalysts operate through a nucleophilic initiation mechanism involving initial attack on the Michael acceptor [12]. The choice of catalyst significantly affects the reaction profile, with phosphines providing superior performance for certain substrate combinations due to their ability to activate Michael acceptors independently of thiol pKa considerations [12].
Advanced kinetic modeling approaches have been developed to describe the complex reaction networks involved in thiol-Michael addition polymerizations and bioconjugation reactions. These models incorporate both propagation and chain transfer steps, enabling prediction of reaction outcomes under various stoichiometric and environmental conditions. Such modeling capabilities are essential for optimizing complex bioconjugation reactions involving multifunctional substrates or competitive reaction pathways.
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